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Introduction
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a widely utilized cell-permeable

activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Activation of

AMPK can mimic the metabolic effects of exercise, making AICAR a valuable tool in preclinical

research for a variety of conditions, including metabolic syndrome, diabetes, and age-related

decline in physical performance. Determining the optimal in vivo dosage is crucial for achieving

desired therapeutic effects while avoiding potential off-target effects or toxicity. These

application notes provide a comprehensive guide to selecting an appropriate AICAR dosage

for in vivo mouse studies, complete with detailed protocols and a summary of reported dosages

and their outcomes.

Data Presentation: Summary of AICAR Dosages in
Mouse Studies
The following table summarizes quantitative data from various in vivo mouse studies to

facilitate easy comparison of dosages, administration routes, and observed effects.
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Mouse Model AICAR Dosage
Administration
Route &
Frequency

Duration Key Outcomes

High-Fat Diet

(HFD)-induced

Diabetic

Polyneuropathy

500 mg/kg

Intraperitoneal

(IP) injection,

daily

2-4 months

Prevented and

reversed

peripheral

neuropathy;

increased AMPK

phosphorylation

in DRG neurons

by 3-fold.[1]

High-Fat Diet

(HFD)-induced

Obesity/Metaboli

c Syndrome

500 µg/g (500

mg/kg)

IP injection, 3

times/week
8 weeks

Attenuated

adipose

inflammation,

partially restored

glucose

tolerance, and

reduced hepatic

steatosis.[2]

Aged Mice (23

months)

300-500 mg/kg

(incrementally

increased)

Subcutaneous

(SC) injection,

daily

31 days

Prevented

decline in

treadmill running

capacity and

increased ex vivo

muscle force

production.[3]

ob/ob Mice

(model of obesity

and diabetes)

0.5 mg/g (500

mg/kg)
IP injection, daily 14 days

Normalized

obesity-induced

alterations in

skeletal muscle

mTOR signaling

and improved

translational

capacity.[4]
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Streptozotocin

(STZ)-induced

Type 1 Diabetes

Not specified, but

used to reverse

neuropathy

IP injection Not specified

Reversed

peripheral

neuropathy.

Signaling Pathways
AICAR-AMPK Signaling Cascade
AICAR enters the cell and is phosphorylated by adenosine kinase to form ZMP (5-

aminoimidazole-4-carboxamide ribonucleotide), an analog of AMP. ZMP allosterically activates

AMPK, initiating a signaling cascade that shifts cellular metabolism from anabolic (energy-

consuming) to catabolic (energy-producing) processes.
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Core Activation

Downstream Effects
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AICAR

ZMP (AICAR monophosphate)

Adenosine Kinase

Activates

ULK1
(Autophagy)

Activates

PGC-1α
(Mitochondrial Biogenesis)

Activates

SIRT1
(Stress Resistance)

Activates

ACC
(Fatty Acid Synthesis)

Inhibits

TSC2

Activates

mTOR
(Protein Synthesis, Cell Growth)

Inhibits
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AICAR-AMPK signaling pathway and its key downstream effectors.

Experimental Protocols
Preparation of AICAR Solution for In Vivo Injection
Materials:

AICAR powder

Sterile saline (0.9% NaCl) or sterile Phosphate Buffered Saline (PBS)
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Dimethyl sulfoxide (DMSO) (optional, if needed for solubilization)

Sterile 0.22 µm syringe filters

Sterile vials

Protocol 1: Solubilization in Saline (Preferred for most applications)

This is the most common method for preparing AICAR for in vivo use.

Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of AICAR
powder.

Add the appropriate volume of sterile saline to achieve the desired final concentration. For a

500 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would

be 125 mg/mL. Note: Solubility of AICAR in saline can be limited. Gentle warming and

vortexing may be required. Prepare fresh daily.

Ensure complete dissolution of the powder by vortexing.

Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

Store at 4°C for short-term use (same day) or aliquot and freeze at -20°C for longer-term

storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization with DMSO (for higher concentrations)

If a higher concentration is required that cannot be achieved in saline alone, a small amount of

DMSO can be used.

Under sterile conditions, dissolve the weighed AICAR powder in a small volume of 100%

DMSO.

Once fully dissolved, add sterile PBS or saline to reach the final desired concentration. One

study reported dissolving AICAR in 10% DMSO to prepare a 25 µg/µL (25 mg/mL) solution

in PBS.[5]

Vortex thoroughly to ensure a homogenous solution.
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Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

Store appropriately as described in Protocol 1. Note: Be mindful of the final DMSO

concentration administered to the animals, as high concentrations can be toxic. Ensure your

vehicle control group receives the same final concentration of DMSO.

In Vivo Administration of AICAR
Procedure for Intraperitoneal (IP) Injection:

Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

Tilt the mouse slightly head-down.

Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, avoiding

the midline to prevent damage to the bladder or cecum.

Slowly inject the prepared AICAR solution.

Withdraw the needle and return the mouse to its cage.

Monitor the animal for any adverse reactions post-injection.

Procedure for Subcutaneous (SC) Injection:

Gently restrain the mouse and lift the skin on the back between the shoulder blades to form

a "tent".

Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.

Inject the AICAR solution into the subcutaneous space.

Withdraw the needle and return the mouse to its cage.

Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo mouse study

investigating the effects of AICAR.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1197521?utm_src=pdf-body
https://www.benchchem.com/product/b1197521?utm_src=pdf-body
https://www.benchchem.com/product/b1197521?utm_src=pdf-body
https://www.benchchem.com/product/b1197521?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Setup & Acclimatization

Phase 2: Treatment

Phase 3: Analysis

Animal Acclimatization
(e.g., 1 week)

Induction of Disease Model
(e.g., High-Fat Diet, STZ)

Baseline Measurements
(e.g., Body Weight, Glucose, Behavioral Tests)

Randomization into Groups
(Vehicle vs. AICAR)

Start of Intervention

Daily/Periodic AICAR Administration
(IP or SC Injection)

Regular Monitoring
(Health, Body Weight)

Endpoint Measurements
(e.g., Glucose Tolerance Test, Behavioral Assays)

End of Treatment Period

Tissue Collection
(e.g., Muscle, Liver, DRG)

Biochemical & Molecular Analysis
(e.g., Western Blot for p-AMPK, Gene Expression)

Click to download full resolution via product page

A typical experimental workflow for in vivo AICAR studies in mice.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1197521?utm_src=pdf-body-img
https://www.benchchem.com/product/b1197521?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concluding Remarks
The most frequently reported effective dose of AICAR in mouse models of metabolic disease

and aging is in the range of 300-500 mg/kg, administered daily via intraperitoneal or

subcutaneous injection. However, the optimal dosage and administration regimen can vary

depending on the specific mouse model, the research question, and the desired endpoint. It is

recommended to perform a pilot study with a dose-response analysis to determine the most

effective concentration for your specific experimental conditions. Careful consideration of the

vehicle control and adherence to sterile preparation and injection techniques are paramount for

obtaining reliable and reproducible data.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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